molecular formula C18H24N2O2S B11367863 2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11367863
M. Wt: 332.5 g/mol
InChI Key: FAULARCYKOKFRE-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butylphenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable nucleophile to form the tert-butylphenoxy intermediate.

    Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of intermediates: The final step involves coupling the tert-butylphenoxy intermediate with the thiazole derivative through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: The phenoxy and thiazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and phenoxy group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the combination of the tert-butylphenoxy group and the thiazole ring, which may confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of 2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C18H24N2O2S/c1-13-20-15(12-23-13)9-10-19-17(21)11-22-16-7-5-14(6-8-16)18(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,19,21)

InChI Key

FAULARCYKOKFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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